3-fluorobenzyl 3-hydroxy-2-naphthoate
Description
3-Fluorobenzyl 3-hydroxy-2-naphthoate is an ester derivative of 3-hydroxy-2-naphthoic acid (CAS 92-70-6), where the carboxylic acid group is esterified with a 3-fluorobenzyl moiety. The compound combines the aromatic and hydrogen-bonding properties of the 3-hydroxy-2-naphthoate core with the electron-withdrawing fluorine substituent on the benzyl group.
The 3-hydroxy-2-naphthoate moiety is notable for intramolecular hydrogen bonding between the hydroxyl and carboxylate groups, which stabilizes the negative charge and reduces hydrophilicity . This feature is critical in applications such as host-guest chemistry and metal ion extraction . The 3-fluorobenzyl group may further modulate electronic and steric properties, affecting interactions with biological targets or materials .
Properties
IUPAC Name |
(3-fluorophenyl)methyl 3-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FO3/c19-15-7-3-4-12(8-15)11-22-18(21)16-9-13-5-1-2-6-14(13)10-17(16)20/h1-10,20H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTVDONQYHNUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)OCC3=CC(=CC=C3)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluorobenzyl 3-hydroxy-2-naphthoate typically involves the esterification of 3-hydroxy-2-naphthoic acid with 3-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-fluorobenzyl 3-hydroxy-2-naphthoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 3-fluorobenzyl 3-oxo-2-naphthoate or 3-fluorobenzyl 3-carboxy-2-naphthoate.
Reduction: Formation of 3-fluorobenzyl 3-hydroxy-2-naphthyl alcohol.
Substitution: Formation of various substituted benzyl naphthoates depending on the nucleophile used.
Scientific Research Applications
3-fluorobenzyl 3-hydroxy-2-naphthoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 3-fluorobenzyl 3-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium 3-Hydroxy-2-Naphthoate vs. Sodium 2-Naphthoate
These sodium salts differ by the presence of a hydroxyl group at the 3-position in the former. Key distinctions include:
- Binding Affinity : Sodium 3-hydroxy-2-naphthoate exhibits stronger binding to dendrimers (e.g., G4 1-(4-carbomethoxy pyrrolidone dendrimers) due to intramolecular hydrogen bonding and higher lipophilicity, enabling interactions with hydrophobic dendrimer cores. In contrast, sodium 2-naphthoate binds weakly and lacks additional hydroxyl-mediated interactions .
- Stoichiometry : Sodium 3-hydroxy-2-naphthoate forms two high-affinity and ~40 low-affinity complexes per dendrimer, while sodium 2-naphthoate binds only two molecules .
| Property | Sodium 3-Hydroxy-2-Naphthoate | Sodium 2-Naphthoate |
|---|---|---|
| Binding Stoichiometry | 2 (high) + ~40 (low) | 2 (high) |
| ΔG (Binding Affinity) | Higher | Lower |
| Key Interaction | Hydrophobic + H-bonding | Hydrophobic |
Ester Derivatives: Methyl, Octyl, and 3-Fluorobenzyl Esters
Esterification of 3-hydroxy-2-naphthoic acid alters solubility and bioactivity:
- Methyl 3-Hydroxy-2-Naphthoate (CAS 883-99-8): Lower molecular weight (202.21 g/mol) and moderate lipophilicity (LogP 2.33). Used in biomedical research for preliminary bioactivity assessments .
- Octyl 3-Hydroxy-2-Naphthoate: Higher lipophilicity (long alkyl chain) enhances algicidal activity (EC50 1.38 µmol/L against Microcystis aeruginosa), outperforming methyl derivatives .
| Property | Methyl Ester | Octyl Ester | 3-Fluorobenzyl Ester |
|---|---|---|---|
| Molecular Weight (g/mol) | 202.21 | ~318.38* | ~310.28* |
| LogP | 2.33 | >5 (estimated) | ~3.5 (estimated) |
| Key Application | Biomedical research | Algicides | Not reported |
*Calculated based on structural analogs.
Halogenated Benzyl Analogs: 3-Fluorobenzyl vs. 3-Chlorobenzyl
Inhibitory activity against Mycobacterium tuberculosis highlights the role of halogen type:
- 3-Fluorobenzyl Derivatives : Exhibit moderate activity due to fluorine’s smaller atomic radius and strong electronegativity, favoring specific halogen-bonding interactions.
- 3-Chlorobenzyl Derivatives : Chlorine’s larger δ-hole and polarizability may enhance binding in some contexts, but steric hindrance can reduce efficacy .
| Property | 3-Fluorobenzyl | 3-Chlorobenzyl |
|---|---|---|
| Halogen Bond Strength | Moderate | Stronger δ-hole |
| Steric Effects | Minimal | Significant |
| Bioactivity (MTb) | Moderate | Variable |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
